
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a pyrrolidinyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Pyrrolidinyl-Substituted Phenyl Group: This step involves the introduction of the pyrrolidinyl group to the phenyl ring. This can be done through a nucleophilic substitution reaction where the pyrrolidinyl group is introduced to a halogenated phenyl compound.
Coupling Reaction: The protected amino acid is then coupled with the pyrrolidinyl-substituted phenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated synthesizers and flow chemistry techniques could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its Fmoc-protected amino group makes it useful in peptide synthesis.
Biology
The compound’s structural features may allow it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine
Due to its potential biological activity, this compound could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry
In the chemical industry, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid would depend on its specific application. In drug development, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group but differ in the side chain attached to the amino acid backbone.
Pyrrolidinyl-Substituted Aromatics: Compounds with a pyrrolidinyl group attached to an aromatic ring, but without the amino acid backbone.
Uniqueness
The uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid lies in its combination of the Fmoc-protected amino acid and the pyrrolidinyl-substituted phenyl group. This dual functionality makes it versatile for various synthetic and research applications.
Propriétés
Formule moléculaire |
C28H28N2O4 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C28H28N2O4/c31-27(32)26(17-19-11-13-20(14-12-19)30-15-5-6-16-30)29-28(33)34-18-25-23-9-3-1-7-21(23)22-8-2-4-10-24(22)25/h1-4,7-14,25-26H,5-6,15-18H2,(H,29,33)(H,31,32) |
Clé InChI |
AAINBDBWZLCQIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine](/img/structure/B13060288.png)
![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
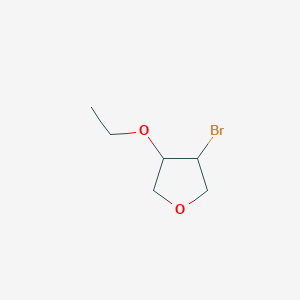
![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
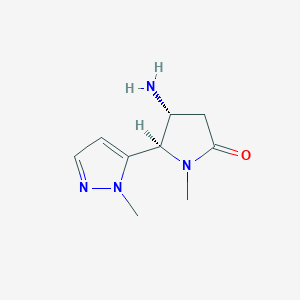
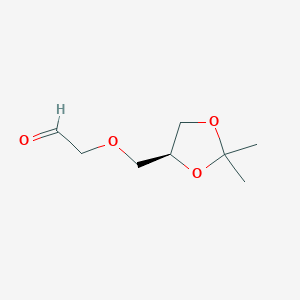

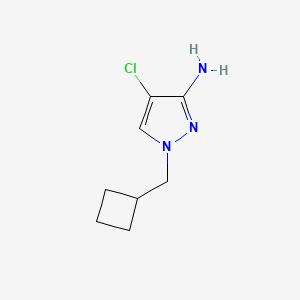



![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
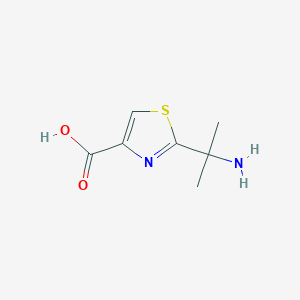
![2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B13060387.png)
